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molecular formula C8H15N3 B8567193 4-(4-Aminobutyl)-5-methylimidazole

4-(4-Aminobutyl)-5-methylimidazole

Cat. No. B8567193
M. Wt: 153.22 g/mol
InChI Key: XFZLAEXVWQCHMU-UHFFFAOYSA-N
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Patent
US04166184

Procedure details

4-(4-Benzamidobutyl)-5-methylimidazole is hydrolysed by heating with 6 N Hydrochloride Acid to give 4-(4-aminobutyl)-5-methylimidazole which may be converted into N-methyl-N'-[4-(5-methyl-4-imidazolyl)butyl]thiourea by the procedure of Example 7 (ii).
Name
4-(4-Benzamidobutyl)-5-methylimidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([NH:9][CH2:10][CH2:11][CH2:12][CH2:13][C:14]1[N:15]=[CH:16][NH:17][C:18]=1[CH3:19])(=O)C1C=CC=CC=1.Cl>>[NH2:9][CH2:10][CH2:11][CH2:12][CH2:13][C:14]1[N:15]=[CH:16][NH:17][C:18]=1[CH3:19]

Inputs

Step One
Name
4-(4-Benzamidobutyl)-5-methylimidazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)NCCCCC=1N=CNC1C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NCCCCC=1N=CNC1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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